molecular formula C20H19N3O2 B2982122 N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide CAS No. 1903338-29-3

N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide

Cat. No. B2982122
CAS RN: 1903338-29-3
M. Wt: 333.391
InChI Key: JHPOCEFCUGWHAO-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is another important component, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s a colorless hygroscopic liquid with a strong odor .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be employed as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide” would depend on its specific structure. Pyrrolidine, for instance, is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Anticancer Activity

The quinoline moiety is a significant pharmacophore in the design of anticancer agents. N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide, due to its quinoline component, may exhibit potential anticancer properties. Quinoline derivatives have been shown to inhibit various cancer cell lines, making them valuable in the development of new chemotherapy drugs .

Antioxidant Properties

Quinoline derivatives are also known for their antioxidant capabilities. The presence of the quinoline ring in the compound’s structure suggests that it could be effective in scavenging free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in numerous diseases .

Anti-Inflammatory Uses

The anti-inflammatory potential of quinoline derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and may be used in the treatment of chronic inflammatory diseases. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .

Antimalarial Applications

Quinolines have a long history of use in antimalarial drugs, with chloroquine being one of the most notable examples. The structural similarity of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide to known antimalarial quinolines suggests it could be a candidate for the development of new antimalarial medications .

Anti-SARS-CoV-2 (COVID-19)

Recent studies have indicated that quinoline derivatives can have anti-SARS-CoV-2 activity, which is the virus responsible for COVID-19. Research into this compound could contribute to the ongoing efforts to find effective treatments for this disease .

Antituberculosis Potential

Tuberculosis remains a significant global health challenge, and quinoline derivatives have been shown to possess antituberculosis activity. Investigating the effectiveness of N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide against Mycobacterium tuberculosis could lead to the development of new therapeutic options .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific compound would depend on its structure and the specific functional groups it contains. Some pyrrolidine derivatives, for example, are known to have toxic effects .

Future Directions

The future directions in the study of compounds like “N-phenyl-3-(quinolin-8-yloxy)pyrrolidine-1-carboxamide” could involve further exploration of their potential therapeutic applications, as well as the development of new synthesis methods and the investigation of their mechanism of action .

properties

IUPAC Name

N-phenyl-3-quinolin-8-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(22-16-8-2-1-3-9-16)23-13-11-17(14-23)25-18-10-4-6-15-7-5-12-21-19(15)18/h1-10,12,17H,11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOCEFCUGWHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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